![molecular formula C10H13NO2 B13073624 2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
2-[2-(Methylamino)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylamino)ethyl]benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[2-(Methylamino)ethyl]benzoic acid involves the reaction of benzoic acid with 2-(methylamino)ethanol. The reaction typically requires an acidic catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions for several hours . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylamino)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)benzoic acid: Similar structure but lacks the ethyl group.
2-(Dimethylamino)benzoic acid: Contains an additional methyl group on the amino nitrogen.
2-(Ethylamino)benzoic acid: The amino group is substituted with an ethyl group instead of a methyl group.
Uniqueness
2-[2-(Methylamino)ethyl]benzoic acid is unique due to the presence of both the methylamino and ethyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-[2-(methylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-11-7-6-8-4-2-3-5-9(8)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Clave InChI |
SKJOKOPLRAPHIC-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


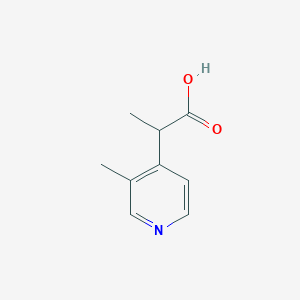
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
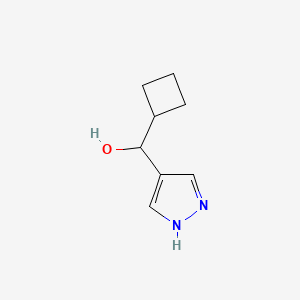
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
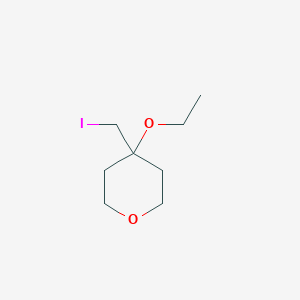
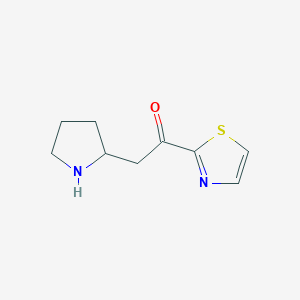
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)

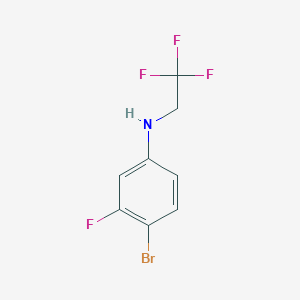

![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)

![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
